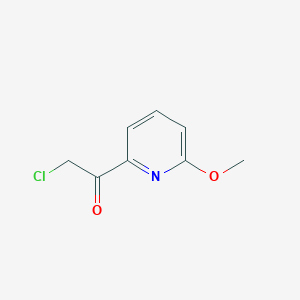
2-Chloro-1-(6-methoxypyridin-2-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"2-Chloro-1-(6-methoxypyridin-2-yl)ethanone" is a chemical compound that likely exhibits interesting reactivity due to its functional groups - a chloro substituent, a methoxy group on a pyridinyl ring, and an ethanone (ketone) moiety. Such compounds are significant in organic chemistry for their potential use in various chemical synthesis and reactions, serving as intermediates in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of similar compounds often involves selective chlorination, methoxylation, and the introduction of an ethanone group into a pyridinyl ring. A common method might involve a one-pot reaction or stepwise reactions, starting from pyridine derivatives, followed by functional group modifications (Ünaleroğlu, Temelli, & Hökelek, 2002).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography, NMR, and MS, are crucial in confirming the structure of synthesized compounds. For instance, compounds with similar structures have been analyzed using these techniques to confirm the placement of substituents and the overall molecular geometry (Lakshminarayana et al., 2009).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 2-Chloro-1-(6-methoxypyridin-2-yl)ethanone is used in the synthesis of various organic compounds. For instance, Sherekar et al. (2022) detailed the preparation of 1-(4- Chloro -1-hydroxynaphthalen-2-yl)-ethanone and its subsequent transformation into compounds with antimicrobial properties, highlighting the versatility of chloro-methoxypyridin derivatives in pharmaceutical chemistry (Sherekar, Padole, & Kakade, 2022).
Applications in Organic Chemistry
- The compound has found utility in organic chemistry for various transformations. Ying (2011) discussed the selective α-monobromination of alkylaryl ketones, including 1-(6-methoxynaphthalen-2-yl) ethanone, demonstrating its role in creating specific organic structures (Ying, 2011).
Novel Ligand Synthesis
- Chen, Warrener, and Butler (2004) described the synthesis of 1,2-Bis(2,2′:6′,2′′-terpyridin-4′yl)ethanone, an unsymmetrically linked bis-tridentate ligand, starting from compounds related to this compound, indicating its potential in creating complex ligands for coordination chemistry (Chen, Warrener, & Butler, 2004).
Regioselective Acylation
- Kumaraguru et al. (2014) employed this compound for the regioselective acylation of 2-methoxynaphthalene, emphasizing its role in specific and efficient chemical reactions, particularly in the production of commercially important intermediates (Kumaraguru, Devi, Siddaiah, Rajdeo, & Fadnavis, 2014).
Microwave-Assisted Synthesis
- Soares et al. (2015) explored microwave-assisted synthesis methods involving 1-(4-hydroxy-4′-methoxy-[1,1′-biphenyl]-3-yl)ethanone, a compound similar in structure to this compound, demonstrating modern, environmentally friendly approaches in chemical synthesis (Soares, Fernandes, Chavarria, & Borges, 2015).
Antimicrobial Activity Studies
- Dave et al. (2013) investigated the synthesis of compounds derived from 1-(4-hydrogy phenyl)-ethanone and their antimicrobial activities, showing the biomedical applications of chloro-methoxypyridin derivatives (Dave, Patel, Nimavat, Vyas, & Patel, 2013).
Photophysical Property Studies
- Jiang et al. (2015) used 1-(6-methoxynaphthalen-2-yl)ethanone to prepare aza-BODIPYs, investigating their photophysical properties and potential in singlet oxygen generation, crucial for photochemical applications (Jiang, Xi, Guennic, Guan, Jacquemin, Guan, & Xiao, 2015).
Safety and Hazards
The safety information for 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone includes the following hazard statements: H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340+P312, P305+P351+P338+P310, P332+P313, P362, P403+P233, P405, P501 . The signal word for this compound is “Danger” and it is represented by the pictograms GHS05, GHS07 .
Propiedades
IUPAC Name |
2-chloro-1-(6-methoxypyridin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8-4-2-3-6(10-8)7(11)5-9/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INURASFKEUGIBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2494034.png)
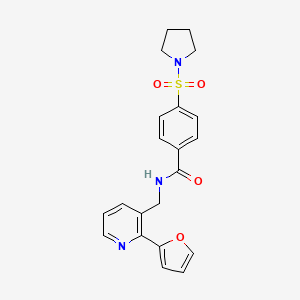
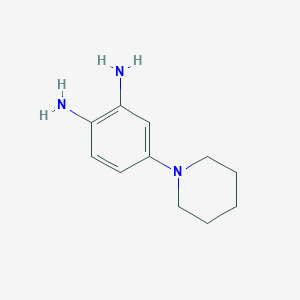
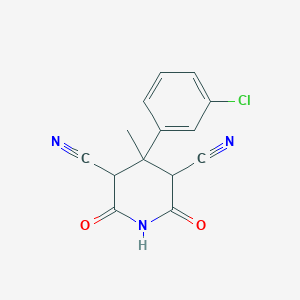
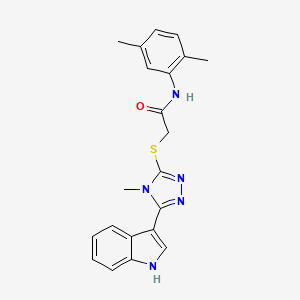
![1-(2-Fluorophenyl)-4-[5-(2-hydroxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2494044.png)
![N-(2,3-dimethoxybenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
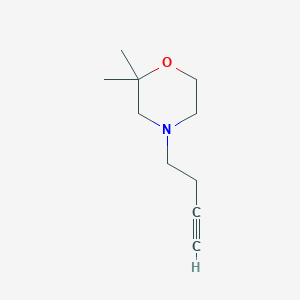
![5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494048.png)
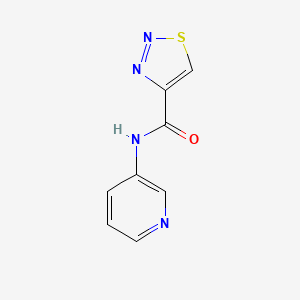

![2-Methylsulfonyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2494051.png)
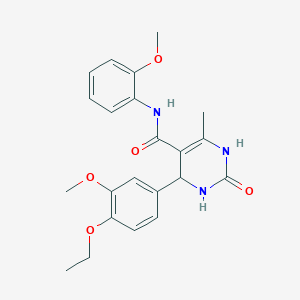
![N-(3-acetylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2494054.png)